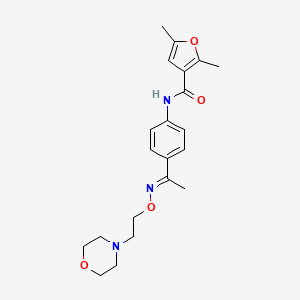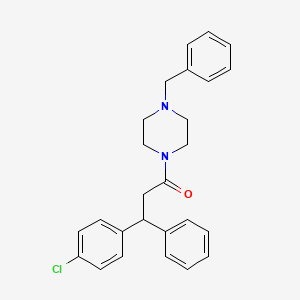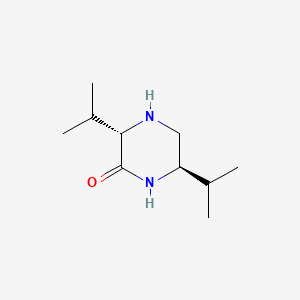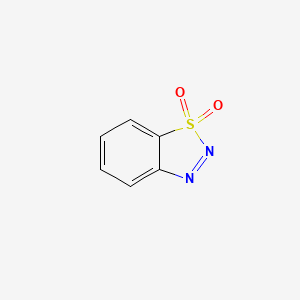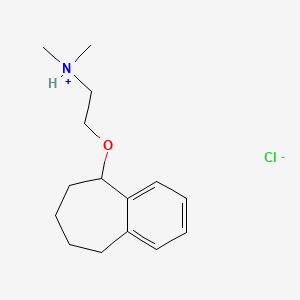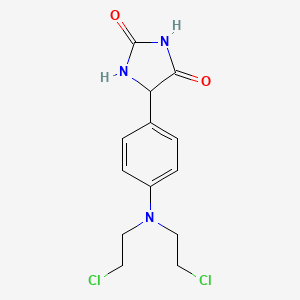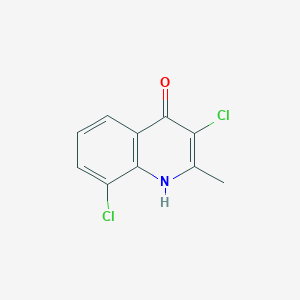
3,8-Dichloro-4-hydroxy-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dichloro-4-hydroxy-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry . This compound is characterized by the presence of chlorine atoms at the 3rd and 8th positions, a hydroxyl group at the 4th position, and a methyl group at the 2nd position on the quinoline ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloro-4-hydroxy-2-methylquinoline can be achieved through various classical methods such as the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis . These methods typically involve the cyclization of aniline derivatives with appropriate reagents under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions . These methods are preferred due to their efficiency, scalability, and reduced environmental impact.
化学反応の分析
Types of Reactions
3,8-Dichloro-4-hydroxy-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3,8-Dichloro-4-hydroxy-2-methylquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,8-Dichloro-4-hydroxy-2-methylquinoline involves its ability to chelate metal ions, which are critical enzyme cofactors . This chelation disrupts the normal function of these enzymes, leading to antimicrobial and anticancer effects. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels .
類似化合物との比較
Similar Compounds
5,7-Dichloro-8-hydroxy-2-methylquinoline: Similar structure but with chlorine atoms at the 5th and 7th positions.
6,8-Dichloro-4-hydroxy-2-methylquinoline: Chlorine atoms at the 6th and 8th positions.
4-Hydroxy-2-methylquinoline: Lacks chlorine atoms.
Uniqueness
3,8-Dichloro-4-hydroxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3rd and 8th positions enhances its reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C10H7Cl2NO |
|---|---|
分子量 |
228.07 g/mol |
IUPAC名 |
3,8-dichloro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-8(12)10(14)6-3-2-4-7(11)9(6)13-5/h2-4H,1H3,(H,13,14) |
InChIキー |
SPEFXDLWMTYIGK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






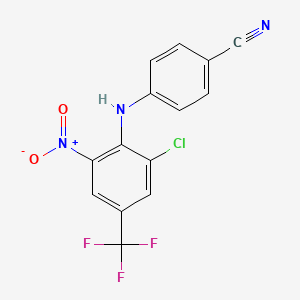
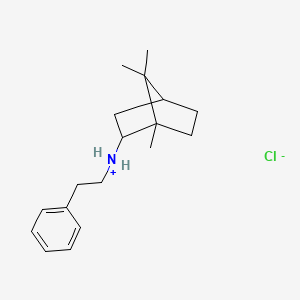
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
![2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B13750956.png)
